molecular formula C12H9NO B1298859 4-(Pyridin-4-yl)benzaldehyde CAS No. 99163-12-9

4-(Pyridin-4-yl)benzaldehyde

Cat. No. B1298859
CAS RN: 99163-12-9
M. Wt: 183.21 g/mol
InChI Key: MBJXDIYHLGBQOT-UHFFFAOYSA-N
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Description

4-(Pyridin-4-yl)benzaldehyde is a chemical compound that is of significant interest in various fields of chemistry and materials science due to its potential applications in catalysis, synthesis of polymers, and the formation of metal-organic frameworks. The compound features a pyridine ring attached to a benzaldehyde group, which allows it to act as a ligand in coordination chemistry and as a precursor in organic synthesis.

Synthesis Analysis

The synthesis of derivatives of this compound can be achieved through various methods. For instance, the compound can be used as a starting material in the synthesis of styrylpyridine derivatives, as demonstrated in the preparation of trans-4-(2-(pyridin-2-yl)vinylbenzaldehyde and its isomers . These derivatives were synthesized using a Knoevenagel reaction, which is a condensation reaction typically used to form carbon-carbon double bonds in the presence of a base. Additionally, the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde important for small molecule anticancer drugs, was achieved through a multi-step process starting from commercially available terephthalaldehyde .

Molecular Structure Analysis

The molecular structure of derivatives of this compound has been characterized using various techniques such as X-ray diffraction, which provides detailed information about the crystal structure and geometry of the molecules . The X-ray structures of the styrylpyridine derivatives revealed their space groups and lattice parameters, which are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

This compound and its derivatives are involved in various chemical reactions. For example, the compound can participate in the formation of Schiff bases, which are typically formed by the condensation of an aldehyde with an amine . These Schiff bases can be used as biosorbents for the removal of heavy metals from aqueous environments. Furthermore, the compound is involved in the synthesis of novel complexes with potential applications in luminescence and magnetic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been studied using spectroscopic methods such as FT-IR, NMR, UV-Vis, and Mass spectroscopy . These studies provide insights into the vibrational modes, electronic transitions, and molecular orbitals of the compounds. Additionally, computational methods such as Density Functional Theory (DFT) have been employed to predict and compare the properties of these compounds with experimental data . Theoretical calculations of molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties have also been performed to further understand the behavior of these molecules .

Scientific Research Applications

1. Anticancer Drug Synthesis

4-(Pyridin-4-yl)benzaldehyde is an important intermediate in the synthesis of small molecule anticancer drugs. Its derivatives play a significant role in the study of anticancer drugs. This compound is a key intermediate for anti-breast cancer, lymphoma, and colon cancer treatments (Zhang et al., 2018).

2. Molecular Packing and Intermolecular Interactions

This compound is used in the study of molecular structures and optical properties. It has been synthesized and studied for its role in polymorphic forms, influencing molecular conformation and solid-state properties, which are relevant in materials science (Percino et al., 2014).

3. Coordination Chemistry

This compound derivatives are used in coordination chemistry, particularly in creating highly conjugated chalcone compounds and bis-Schiff base azine compounds. These are explored for their protonation, methylation, and silver(I) coordination chemistry (Zhang, 2021).

4. Environmental Applications

In environmental science, derivatives of this compound have been used in biosorbents for the removal of heavy metals from aqueous environments. These compounds show potential for treating water contaminated with heavy metals like lead (Gutha & Munagapati, 2016).

5. Photophysical Properties

The compound's derivatives are key in understanding intramolecular charge transfer (ICT) characteristics and photophysical properties. They are important in the study of materials with potential electronic and optical applications (Altinolcek et al., 2021).

6. Chemotherapy Research

This compound is utilized in the synthesis of α-aminophosphonates, which are evaluated for their anti-tumor activity on various cancerous and non-cancerous cells. This illustrates its role in developing new chemotherapy treatments (Reddy et al., 2012).

7. Organic Photovoltaics and Electronics

The compound is also significant in the design and synthesis of novel organic materials for potential applications in photovoltaics and electronics. The study of its derivatives offers insights into the development of new materials for these fields (Prasad et al., 2013).

8. Spectroscopy and Photochemistry

This compound is studied in spectroscopy and photochemistry, particularly in understanding the dynamics of molecular structures under different conditions, which is crucial in the development of molecular machines and electronic devices (Gordillo et al., 2016).

Safety and Hazards

4-(Pyridin-4-yl)benzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fumes and to use only in a well-ventilated area .

properties

IUPAC Name

4-pyridin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-9-10-1-3-11(4-2-10)12-5-7-13-8-6-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJXDIYHLGBQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348662
Record name 4-(Pyridin-4-yl)benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99163-12-9
Record name 4-(Pyridin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(pyridin-4-yl)benzaldehyde
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Synthesis routes and methods I

Procedure details

A solution of 6.93 g of 4-bromobenzaldehyde dimethyl acetal in 40 ml of tetrahydrofuran was dropwise added to a mixture comprising 0.80 g of magnesium powder, a catalytic amount of iodine and 10 ml of tetrahydrofuran under stirring at a temperature in the bulk of 40° to 50° C. in a nitrogen atmosphere to prepare a Grignard reagent. This Grignard reagent was dropwise added to a solution of 4.46 g of 4-bromopyridine and 0.4 g of bis(1,3-diphenylphosphinopropane)nickel (II) chloride in 100 ml of tetrahydrofuran at a room temperature in a nitrogen atmosphere. The obtained mixture was refluxed for 4 hours and allowed to cool to a room temperature, followed by the addition of water. The obtained mixture was distilled to remove the tetrahydrofuran. Ethyl acetate was added to the residue. The obtained mixture was extracted with dilute hydrochloric acid thrice. The extracts were combined, allowed to stand for a short time, made alkaline with concentrated aqueous ammonia and extracted with chloroform. The extract was dried over anhydrous magnesium sulfate and distilled to remove the solvent. The residue was purified by silica gel column chromatography (solvent: chloroform/methanol) to obtain 3.28 g of the title compound as a pale yellow crystal (yield: 64%).
Name
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0 (± 1) mol
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6.93 g
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0.8 g
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40 mL
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10 mL
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Grignard reagent
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Grignard reagent
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4.46 g
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[Compound]
Name
bis(1,3-diphenylphosphinopropane)nickel (II) chloride
Quantity
0.4 g
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Quantity
100 mL
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solvent
Reaction Step Five
Yield
64%

Synthesis routes and methods II

Procedure details

This aldehyde was prepared using the procedure for 4-pyridin-2-yl-benzaldehyde in Example 126 from 4-bromopyridine hydrochloride, triethylamine and 4-formylboronic acid to give a yellow crystalline solid (51%): mp=90-91° C.; Rf=0.08 (30% EtOAc/hexanes); IR (KBr) 1697, 1595, 1214, 1169, 801 cm−1; 1H NMR (CDCl3) δ 7.74 (d, 2H, J=5.8 Hz), 7.84 (d, 2H, J=8.3 Hz), 8.05 (d, 2H, J=8.1 Hz), 8.77-8.78 (m, 2H), 10.11 (s, 1H). LRMS 184 (M+H).
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4-formylboronic acid
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Yield
51%

Synthesis routes and methods III

Procedure details

To a cooled (−78° C.) solution of oxalyl chloride in CH2Cl2 (15 mL, 1M) is added, dropwise, DMSO (3 mL). The resulting solution is stirred for 5 minutes then a solution of 4-[pyridin-4-yl]-benzyl alcohol (2.80 g, 15 mmol) (reference example 13a) in CH2Cl2/DMSO (27 mL, 3:1 CH2Cl2/DMSO) is added dropwise. The resulting mixture is stirred 5 minutes then Et3N added (15 mL, 108 mmol) in one portion. The cold bath is removed and stirring continued for 15 minutes. The reaction mixture is then diluted with ethyl acetate, washed with water and then brine, dried over MgSO4 and concentrated. The crude, orange solid product is used without further purification.
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15 mL
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3 mL
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2.8 g
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reactant
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CH2Cl2 DMSO
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27 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural features of 4-(pyridin-4-yl)benzaldehyde make it suitable for constructing coordination polymers?

A1: this compound possesses two key structural features that make it a desirable ligand for coordination polymer synthesis:

  • The aldehyde oxygen: While less common than the pyridine nitrogen, the aldehyde oxygen can also participate in coordination, leading to diverse coordination modes and potentially influencing the dimensionality of the resulting framework. []

Q2: How does the choice of metal ion affect the structure and properties of coordination polymers containing this compound?

A2: Research demonstrates that the metal ion plays a crucial role in dictating both the structure and properties of coordination polymers derived from this compound. For instance:

  • Copper(II) and Cobalt(II) complexes: These metal ions, with their preference for octahedral or distorted octahedral geometries, yielded 3D interpenetrated frameworks with large channels. [] These channels, a direct consequence of the structural arrangement, are thought to be responsible for the observed selective adsorption of Congo Red dye. []
  • Zinc(II) complex: This complex adopted a 2D layered structure, likely due to the Zn(II) ion's preference for tetrahedral coordination. Interestingly, this complex exhibited strong luminescence and functioned as a sensitive and selective sensor for nitrofuran antibiotics. []

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